molecular formula C20H14ClF2NO4S B2606301 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate CAS No. 400083-85-4

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate

Cat. No.: B2606301
CAS No.: 400083-85-4
M. Wt: 437.84
InChI Key: OUADNAYNVDLFHV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate is a complex organic compound that features a combination of pyridine, sulfonyl, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the sulfonyl group, and finally the coupling with the chlorodifluorobenzenecarboxylate moiety. Common reagents used in these steps include sulfonyl chlorides, pyridine derivatives, and chlorodifluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl benzoate
  • 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chlorobenzoate
  • 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 4,5-difluorobenzoate

Uniqueness

Compared to similar compounds, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate may exhibit unique properties due to the presence of both chloro and difluoro groups. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-4,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)14-9-16(22)17(23)10-15(14)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADNAYNVDLFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3Cl)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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